N~2~-(4-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as FMG-9, is a compound that has gained significant attention in scientific research due to its potential in various applications.
Mechanism of Action
The mechanism of action of FMG-9 is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways involved in cancer growth and inflammation. Additionally, FMG-9 has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FMG-9 has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of inflammation. Additionally, FMG-9 has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of FMG-9 is its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Additionally, FMG-9 has shown promising results in animal models, making it a potential candidate for further research. However, one limitation of FMG-9 is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
For research on FMG-9 include further studies to elucidate its mechanism of action, as well as studies to determine its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Additionally, studies to determine the optimal dosage and administration of FMG-9 will be necessary for its development as a therapeutic agent.
Scientific Research Applications
FMG-9 has shown potential in various scientific research applications, including as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Studies have shown that FMG-9 can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, FMG-9 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-24-16-9-3-13(4-10-16)11-19-17(21)12-20(25(2,22)23)15-7-5-14(18)6-8-15/h3-10H,11-12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNYCTGXZWKGGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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